molecular formula C9H12ClFSi B13689213 (5-Chloro-2-fluorophenyl)trimethylsilane

(5-Chloro-2-fluorophenyl)trimethylsilane

Cat. No.: B13689213
M. Wt: 202.73 g/mol
InChI Key: WKHGUWPMIWLQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-chloro-2-fluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-fluorophenyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the phenyl ring .

Scientific Research Applications

(5-Chloro-2-fluorophenyl)trimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Chloro-2-fluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and halogen substituents. The trimethylsilyl group acts as a protecting group, allowing selective reactions to occur at other positions on the phenyl ring. The halogen substituents can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)trimethylsilane: Similar in structure but lacks the chlorine substituent.

    (2-Chloro-5-fluorophenyl)trimethylsilane: Similar but with different positions of the chlorine and fluorine substituents.

    (4-Chloro-2-fluorophenyl)trimethylsilane: Similar but with the chlorine substituent at the 4-position.

Uniqueness

(5-Chloro-2-fluorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine and fluorine substituents on the phenyl ring. This unique arrangement allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .

Properties

Molecular Formula

C9H12ClFSi

Molecular Weight

202.73 g/mol

IUPAC Name

(5-chloro-2-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3

InChI Key

WKHGUWPMIWLQRM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.